molecular formula C33H35FN4O4S B4295332 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4295332
M. Wt: 602.7 g/mol
InChI Key: HPBGMNFMMHGALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-5-[4-(4-fluoroanilino)-3,4-dihydrophthalazin-1-yl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN4O4S/c1-4-41-29-17-11-23(20-30(29)42-5-2)18-19-35-43(39,40)31-21-24(12-10-22(31)3)32-27-8-6-7-9-28(27)33(38-37-32)36-26-15-13-25(34)14-16-26/h6-17,20-21,33,35-36,38H,4-5,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBGMNFMMHGALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(C4=CC=CC=C43)NC5=CC=C(C=C5)F)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-FLUOROPHENYL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE

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